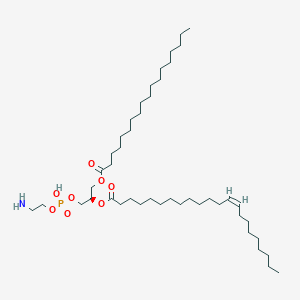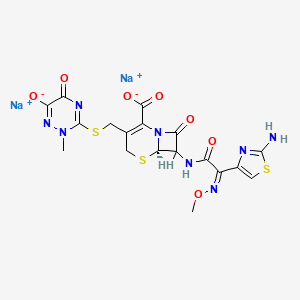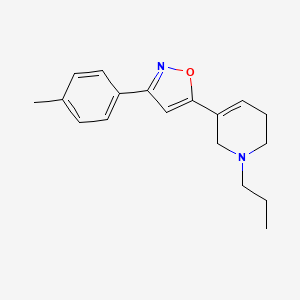![molecular formula C30H22ClF3N2O2 B1242839 1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea CAS No. 146011-65-6](/img/structure/B1242839.png)
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fr 145237 is a member of benzofurans.
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have detailed the synthesis and structural characterization of various benzofuran derivatives, which share structural motifs with the compound . For example, studies have reported on the crystal structures of benzofuran derivatives, highlighting their molecular configurations, intermolecular interactions, and the implications of substituents on their physical properties (Choi, Seo, Son, & Lee, 2010), (Choi, Seo, Son, & Lee, 2010). These findings are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including material science and pharmacology.
Photochromic Properties
The photochromic behavior of benzofuran derivatives has been explored, demonstrating their potential in developing light-responsive materials. This research is exemplified by the synthesis and analysis of photochromic diarylethene derivatives with benzofuran groups, which showed significant reactivity even in the crystalline phase (Yamaguchi & Irie, 2005). Such properties could be leveraged in designing optical switches, data storage devices, and sensors.
Inhibitory Activity and Molecular Interaction
Investigations into the inhibitory activities of benzofuran derivatives against specific enzymes or receptors have provided insights into their potential therapeutic applications. For instance, the synthesis of triazolylurea and carbonyl amide derivatives related to benzofuran and their evaluation for inhibitory activity have been reported, suggesting possible applications in drug development (Dong & Liu, 2003). These studies contribute to a broader understanding of how such compounds interact at the molecular level, which is essential for the rational design of new therapeutic agents.
Cyclodextrin Complexation and Molecular Devices
Research on the complexation of stilbene derivatives with cyclodextrins, resembling the structural complexity of the given urea compound, highlights the potential of these systems in forming molecular devices. These complexes exhibit photoisomerization behaviors, which could be utilized in the construction of advanced molecular devices with specific functions (Lock, May, Clements, Lincoln, & Easton, 2004). Such studies pave the way for the innovative application of benzofuran derivatives in nanotechnology and molecular engineering.
properties
CAS RN |
146011-65-6 |
|---|---|
Product Name |
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea |
Molecular Formula |
C30H22ClF3N2O2 |
Molecular Weight |
535 g/mol |
IUPAC Name |
1-benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea |
InChI |
InChI=1S/C30H22ClF3N2O2/c1-18-7-12-26-23(13-18)28(20-8-10-21(31)11-9-20)27(38-26)17-36(16-19-5-3-2-4-6-19)30(37)35-29-24(33)14-22(32)15-25(29)34/h2-15H,16-17H2,1H3,(H,35,37) |
InChI Key |
GJRPAGNTTAPJCC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
synonyms |
FR 145237 FR-145237 FR145237 N-benzyl-N-((3-(4-chlorophenyl)-5-methyl-2-benzofuranyl)methyl)-N'-(2,4,6-trifluorophenyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde](/img/structure/B1242757.png)
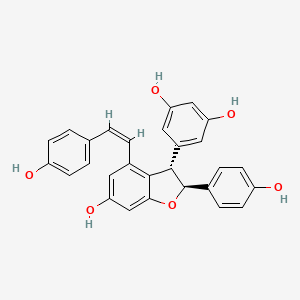
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
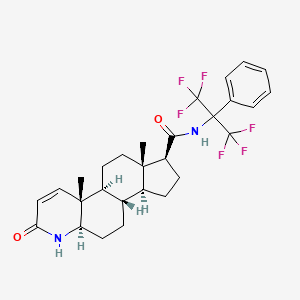

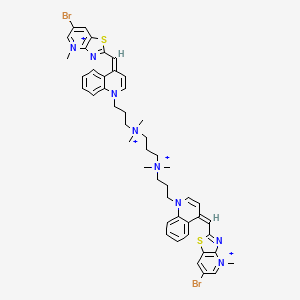
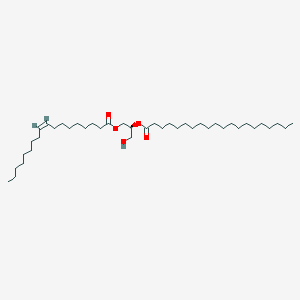
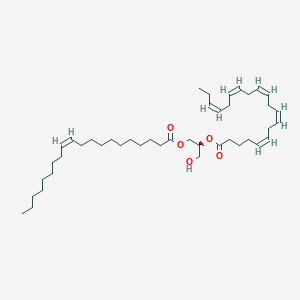
![TG(16:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242772.png)

